Ethyl {3-[(acridin-9-yl)amino]-4-methylphenyl}carbamate
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Overview
Description
Ethyl (3-(acridin-9-ylamino)-4-methylphenyl)carbamate is a synthetic organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities, including anti-cancer, anti-viral, and anti-bacterial properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-(acridin-9-ylamino)-4-methylphenyl)carbamate typically involves the following steps:
Formation of Acridine Derivative: The initial step involves the synthesis of the acridine derivative.
Coupling Reaction: The acridine derivative is then coupled with 3-amino-4-methylphenyl isocyanate in the presence of a suitable base such as triethylamine.
Esterification: The final step involves the esterification of the resulting product with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-(acridin-9-ylamino)-4-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding acridine N-oxide derivatives.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of substituted acridine derivatives.
Scientific Research Applications
Ethyl (3-(acridin-9-ylamino)-4-methylphenyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl (3-(acridin-9-ylamino)-4-methylphenyl)carbamate primarily involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the DNA helix and inhibiting DNA replication and transcription . This leads to cell cycle arrest and apoptosis in cancer cells. The compound also targets topoisomerase enzymes, further contributing to its anti-cancer activity .
Comparison with Similar Compounds
Similar Compounds
9-Aminoacridine: Known for its DNA intercalating properties and use as an anti-cancer agent.
Amsacrine: A clinically used anti-cancer drug that also targets topoisomerase enzymes.
Triazoloacridone: Another acridine derivative with potent anti-tumor activity.
Uniqueness
Ethyl (3-(acridin-9-ylamino)-4-methylphenyl)carbamate is unique due to its specific substitution pattern, which enhances its DNA intercalating ability and anti-cancer activity compared to other acridine derivatives . Its ethyl carbamate group also contributes to its solubility and bioavailability, making it a promising candidate for further research and development .
Properties
CAS No. |
655238-67-8 |
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Molecular Formula |
C23H21N3O2 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
ethyl N-[3-(acridin-9-ylamino)-4-methylphenyl]carbamate |
InChI |
InChI=1S/C23H21N3O2/c1-3-28-23(27)24-16-13-12-15(2)21(14-16)26-22-17-8-4-6-10-19(17)25-20-11-7-5-9-18(20)22/h4-14H,3H2,1-2H3,(H,24,27)(H,25,26) |
InChI Key |
PTCSDKVMSRLMLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
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